Isopropyl propionate
Description
Significance as a Model Ester in Organic Chemistry
Esters represent a fundamental functional group in organic chemistry, and isopropyl propionate (B1217596) often serves as a model compound for studying their characteristic reactions. libretexts.orgucalgary.ca Its relatively simple and well-defined structure, featuring an isopropyl group attached to a propanoate backbone, makes it an ideal substrate for investigating the mechanisms of core ester reactions. benchchem.compearson.com These reactions include:
Hydrolysis: The cleavage of the ester bond in the presence of an acid or base catalyst to yield propionic acid and isopropanol (B130326). benchchem.com
Transesterification: The exchange of the isopropyl alcohol group with a different alcohol, resulting in the formation of a new ester. benchchem.com
Reduction: The conversion of the ester functional group into alcohols using reducing agents. benchchem.com
Beyond these fundamental transformations, isopropyl propionate has been utilized as a model compound in more specialized research areas. For instance, its thermal decomposition (pyrolysis) kinetics have been studied extensively to understand the combustion characteristics of biofuels. researchgate.netacs.org As a representative small-molecule ester, it provides insights into the complex reaction pathways that occur during the combustion of larger, more complex biodiesel surrogates. acs.org Computational studies using Density Functional Theory (DFT) and ab initio methods have been employed to investigate the reaction kinetics and mechanisms of its pyrolysis in detail. researchgate.net
Contextualization within Industrial and Academic Chemical Synthesis
This compound holds a practical role in both the large-scale industrial production of chemicals and in laboratory-based academic research. Its synthesis and applications are well-established, though research into optimizing these processes continues.
The most common method for synthesizing this compound is the Fischer esterification . This equilibrium reaction involves the direct reaction of propionic acid with isopropanol in the presence of an acid catalyst. google.comchemistrysteps.commasterorganicchemistry.com
Propionic Acid + Isopropanol ⇌ this compound + Water
Commonly used catalysts include mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. google.comlookchem.comchemicalbook.com Industrial processes aim for high purity (e.g., 99%) and yield. google.comkaivalchem.com To improve the efficiency and environmental profile of the synthesis, alternative catalysts have been explored. Research has shown that solid acid catalysts, such as gel-type strong-acid ion exchange resins, can offer high conversion rates and selectivity, while also simplifying the separation of the catalyst from the product mixture. google.com
A significant challenge in Fischer esterification is that the reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the final yield. masterorganicchemistry.comyoutube.com To overcome this, contemporary research has focused on methods to continuously remove water from the reaction mixture. One such advanced technique is the use of a vapor permeation membrane reactor. ijche.comoiccpress.com Studies have demonstrated that employing a hydrophilic membrane to selectively remove water vapor from the reactor can significantly enhance the conversion of propionic acid, pushing the reaction to near completion. ijche.comoiccpress.com
The applications of this compound are diverse:
Solvent: Due to its ability to dissolve a wide range of non-polar and slightly polar organic compounds, it is used as a solvent in various chemical processes. smolecule.combenchchem.comlookchem.com This includes the isolation and purification of natural products, dissolving pharmaceuticals for analysis, and in polymer research. smolecule.com Its relatively low boiling point facilitates easy removal by evaporation after a reaction is complete. smolecule.com
Flavoring and Fragrance Agent: this compound possesses a characteristic fruity aroma, sometimes described as reminiscent of pineapple, banana, or plum. smolecule.comfoodb.calookchem.com This property makes it a valuable component in the food industry as a flavoring agent in products like fruit-flavored beverages and confections, and in the fragrance industry. nih.govontosight.aismolecule.com
Chemical Intermediate: It serves as a starting material or building block in organic synthesis for the preparation of more complex molecules. smolecule.com
Overview of Research Directions and Interdisciplinary Relevance
Current research on this compound extends beyond simple synthesis and application, touching upon several interdisciplinary fields.
A primary area of modern research is its role as a biodiesel surrogate. The combustion of fossil fuels is a major global concern, and biofuels are a key area of alternative energy research. Understanding the combustion chemistry of esters is crucial for designing more efficient and cleaner-burning biofuels. This compound serves as an important model compound for these studies. acs.org Detailed kinetic modeling, using frameworks like the RRKM-based master equation, has been used to predict its decomposition pathways over a wide range of temperatures and pressures. researchgate.netacs.org This research has revealed that at lower temperatures, the dominant decomposition pathway is a retro-ene reaction, while at higher temperatures, bond-breaking (homolytic fission) becomes more significant. acs.org
Another active research direction is the intensification and optimization of its synthesis process. Studies involving heterogeneous catalysts like Amberlyst 15 and integrated membrane reactors highlight a push towards greener and more efficient chemical manufacturing. oiccpress.com By coupling the chemical reaction with a separation process like vapor permeation, researchers can overcome equilibrium limitations, leading to higher yields in shorter reaction times. ijche.comoiccpress.com
The interdisciplinary relevance of this compound is clear. It connects:
Organic and Physical Chemistry: Through studies of reaction mechanisms and kinetics. benchchem.comresearchgate.net
Chemical Engineering: In the design of advanced reactor systems and separation processes for its efficient production. ijche.comoiccpress.com
Fuel and Combustion Science: Where it is used as a model to understand and improve the performance of biofuels. acs.org
Food Science: As a widely used flavoring agent. nih.gov
This body of research underscores this compound's continued importance not just as a commercial chemical, but as a valuable tool for fundamental and applied scientific investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | propan-2-yl propanoate nih.gov |
| Synonyms | Isopropyl propanoate, 2-propyl propionate nih.gov |
| Molecular Formula | C₆H₁₂O₂ smolecule.com |
| Molecular Weight | 116.16 g/mol smolecule.com |
| Appearance | Colorless liquid nih.gov |
| Odor | Fruity smolecule.com |
| Boiling Point | 109-111 °C smolecule.com |
| Flash Point | 16.67 °C smolecule.com |
| Density | Less dense than water nih.gov |
| CAS Number | 637-78-5 kaivalchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWOMHMDSDKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | ISOPROPYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060927 | |
| Record name | Propanoic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid | |
| Record name | ISOPROPYL PROPIONATE | |
| Source | CAMEO Chemicals | |
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| Record name | Isopropyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol | |
| Record name | Isopropyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Isopropyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
| Record name | Isopropyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-78-5 | |
| Record name | ISOPROPYL PROPIONATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl propionate | |
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| Record name | Isopropyl propionate | |
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| Record name | Propanoic acid, 1-methylethyl ester | |
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| Record name | Propanoic acid, 1-methylethyl ester | |
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| Record name | Isopropyl propionate | |
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| Record name | ISOPROPYL PROPIONATE | |
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| Record name | Isopropyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Process Engineering for Isopropyl Propionate Production
Esterification Pathways and Catalytic Approaches
The production of isopropyl propionate (B1217596) is predominantly achieved via the Fischer-Speier esterification, a reversible reaction between a carboxylic acid and an alcohol. libretexts.org The equilibrium nature of this reaction necessitates the use of a catalyst and often requires strategies to shift the equilibrium towards the product side, such as using an excess of one reactant or removing the water byproduct. researchgate.netmasterorganicchemistry.com Both homogeneous and heterogeneous catalysts are employed in industrial settings, each with distinct advantages and drawbacks. iau.ir
Homogeneous Catalysis in Esterification Systems
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for esterification due to their high activity and low cost. iau.ir Mineral acids are common choices for this purpose. mdpi.com
The acid-catalyzed esterification of propionic acid with isopropanol (B130326) follows a multi-step mechanism. masterorganicchemistry.comchemguide.co.uk The process is initiated by the protonation of the carbonyl oxygen of the propionic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol molecule. benchchem.comlibretexts.org
Sulfuric acid (H₂SO₄) is a conventional and highly effective homogeneous catalyst for the synthesis of isopropyl propionate. researchgate.netgoogle.com Its strong acidic nature and dehydrating properties promote high reaction rates. mdpi.com Studies have shown that increasing the concentration of sulfuric acid can significantly enhance the conversion of propionic acid. For instance, at 70°C, increasing the H₂SO₄ concentration from 0.089 kmol/m³ to 0.447 kmol/m³ can boost the conversion from 65% to 89%. benchchem.com The reaction rate also demonstrates a clear dependence on temperature, following the Arrhenius equation. benchchem.com
p-Toluenesulfonic acid (p-TSA) is another commonly used strong organic acid catalyst in esterification reactions. iau.irmdpi.comresearchgate.net It is often favored for its solid, non-volatile nature, which can simplify handling compared to liquid acids. Research has demonstrated the use of p-TSA in the synthesis of various esters, including those with similar structures to this compound. google.comresearchgate.netajgreenchem.com While specific kinetic data for this compound synthesis using p-TSA is less detailed in the provided results, its efficacy as an acid catalyst in esterification is well-established. researchgate.net Both sulfuric acid and p-TSA, despite their catalytic prowess, present challenges related to corrosion, catalyst separation from the product mixture, and waste disposal. iau.irmdpi.com
Heterogeneous Catalysis for this compound Synthesis
To overcome the limitations associated with homogeneous catalysts, significant research has focused on the development and application of heterogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, reducing corrosion and disposal issues, and allowing for their reuse. iau.irgoogle.com
Ion exchange resins, particularly strongly acidic cation exchange resins like Amberlyst 15, have emerged as highly effective heterogeneous catalysts for the synthesis of this compound. iau.irresearchgate.netripublication.com These resins consist of a polymeric matrix, such as a styrene-divinylbenzene copolymer, functionalized with sulfonic acid groups (-SO₃H) that provide the catalytic active sites. google.comscirp.org
The mechanism of esterification catalyzed by ion exchange resins is analogous to the homogeneous acid-catalyzed pathway. The protonated sulfonic acid groups on the resin surface protonate the carbonyl group of the propionic acid, initiating the esterification process. iau.ir One of the key advantages of using resins like Amberlyst 15 is the ability to operate in continuous flow reactors, such as packed bed reactors or reactive distillation columns, which can significantly improve process efficiency. google.com
Research has shown that various parameters influence the effectiveness of Amberlyst 15 in this compound synthesis. These include catalyst loading, the molar ratio of reactants, and reaction temperature. researchgate.net For example, in the esterification of propionic acid with isopropanol, Amberlyst 15 was found to be a more effective catalyst compared to other resins like Amberlyst 70 and Dowex 50WX8. researchgate.net The conversion of isopropyl alcohol increases with higher catalyst loading, although the effect may plateau at a certain concentration. acs.org Furthermore, coupling the reaction with a separation technique like vapor permeation to remove water can dramatically increase the conversion of propionic acid to nearly 90% when using Amberlyst 15 as the catalyst. iau.iroiccpress.com
Table 1: Comparison of Ion Exchange Resins in Esterification Reactions
| Catalyst | Resin Type | Key Findings | Reference |
|---|---|---|---|
| Amberlyst 15 | Macroporous | Effective catalyst for this compound synthesis; higher conversion when coupled with water removal. | iau.irresearchgate.netoiccpress.com |
| Amberlyst 70 | Macroporous | Studied for the esterification of propionic acid with isoamyl alcohol. | ripublication.comacs.org |
| Dowex 50WX8 | Gel-type | Investigated for this compound synthesis; gel structure can influence reactant diffusion. | google.comresearchgate.net |
| Amberlyst 36 | Macroporous | Used in the esterification of acetic acid with isopropanol, showing increased conversion with higher catalyst loading. | acs.org |
| Amberlyst 16 | Macroporous | Compared with other resins for the synthesis of ethyl and butyl acetates. | scirp.org |
The quest for more efficient and robust heterogeneous catalysts has led to the exploration of novel solid acids and nanocomposites. These materials often offer high surface area, tunable acidity, and improved stability compared to traditional catalysts.
One area of research involves the use of fly ash, a solid waste from coal combustion, as a raw material for catalyst synthesis. An efficient nanocrystalline solid acid catalyst with a crystallite size of 14 nm has been synthesized from F-type fly ash through chemical activation. ipinnovative.com This catalyst has demonstrated high activity in the esterification of propionic acid with isobutanol, a reaction analogous to this compound synthesis, achieving a 94% yield of isobutyl propionate. ipinnovative.com
Nanocomposite materials are also being investigated for their catalytic potential in esterification. For instance, a magnetically recoverable AlFe/Te nanocomposite has been developed and shown to be an effective catalyst for esterification reactions under neat conditions. lookchem.com While not specifically tested for this compound synthesis in the provided literature, such materials offer the advantage of easy separation from the reaction mixture using a magnetic field. Furthermore, nanocomposite membranes have been used in conjunction with pervaporation to enhance esterification reactions. researchgate.netdntb.gov.ua
Biocatalytic Synthesis of this compound and Related Esters
The biocatalytic synthesis of esters, including this compound, has emerged as a compelling green alternative to traditional chemical methods. mdpi.com This approach utilizes enzymes, most notably lipases, to catalyze esterification reactions, offering benefits such as higher product purity due to enzyme specificity, milder reaction conditions, and a reduction in hazardous byproducts and wastewater. mdpi.combegellhouse.comrsc.org
The enzymatic synthesis of esters like this compound is predominantly catalyzed by lipases (EC 3.1.1.3), which are a class of hydrolase enzymes. begellhouse.comscielo.br While their natural function involves the hydrolysis of triglycerides, they can effectively catalyze the reverse reaction of esterification in environments with low water activity. scielo.br The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.netrsc.org
This mechanism involves a two-step process:
Acylation: The enzyme first reacts with the carboxylic acid (propionic acid) to form a covalent acyl-enzyme intermediate, releasing a molecule of water. researchgate.netunipd.it The active site of many lipases contains a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartic or glutamic acid) that facilitates this process. unipd.it The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid. unipd.it
Nucleophilic Attack by Alcohol: The acyl-enzyme intermediate then reacts with the alcohol (isopropanol). The alcohol acts as a nucleophile, attacking the acyl group of the intermediate. This step leads to the formation of the ester (this compound) and the regeneration of the free enzyme. researchgate.netunipd.it
It is important to note that both the acid and alcohol substrates can cause inhibition. researchgate.netresearchgate.net High concentrations of short-chain acids and alcohols can inactivate the lipase (B570770), presenting a significant challenge in these syntheses. mdpi.comresearchgate.net For instance, the alcohol can competitively bind to the enzyme, hindering the formation of the acyl-enzyme complex. researchgate.net
The kinetics of this reversible reaction are influenced by factors such as substrate concentration, temperature, and water content. rsc.org The removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium towards ester formation and achieving high conversion rates. researchgate.net
To enhance the industrial viability of biocatalytic ester synthesis, lipases are often immobilized on solid supports. begellhouse.combegellhouse.com Immobilization offers several key advantages over using free enzymes:
Enhanced Stability: Immobilization can improve the operational stability of the lipase, making it more resistant to changes in temperature and pH. researchgate.net
Process Flexibility: Immobilized lipases can be used in various reactor configurations, including packed-bed reactors, facilitating continuous production processes. mdpi.com
A variety of materials have been explored as supports for lipase immobilization, including macroporous acrylic resins, hydrogels, and even magnetic nanoparticles. researchgate.netlookchem.commdpi.com For example, Novozym® 435, a commercially available lipase from Candida antarctica B immobilized on a macroporous polyacrylic resin, is widely used for the synthesis of various esters, including isobutyl propionate and isopropyl myristate. researchgate.netlookchem.commdpi.com
Despite the advantages, challenges remain in the application of immobilized lipases for short-chain ester synthesis. The inhibition by short-chain acids and alcohols can still lead to long reaction times. mdpi.comresearchgate.net Furthermore, the formation of a water layer within the pores of the immobilization support can lead to localized high water activity, potentially causing enzyme inactivation even in a system with low bulk water content. mdpi.com Research continues to focus on developing more robust immobilization techniques and optimizing reaction conditions to overcome these limitations. For example, studies on the synthesis of isobutyl propionate using immobilized Novozym® 435 in a solvent-free system have shown high conversions of over 92%. researchgate.net
Table 1: Examples of Immobilized Lipase Applications in Ester Synthesis
| Ester | Lipase Source | Immobilization Support | Key Findings | Reference |
|---|---|---|---|---|
| Isobutyl Propionate | Candida antarctica (Novozym® 435) | Macroporous polyacrylic resin | Achieved 92.52% conversion in a solvent-free system. The kinetics were best described by a Ping-Pong Bi-Bi model with substrate inhibition. | researchgate.net |
| Isopropyl Myristate | Bacillus cereus MTCC 8372 | Poly(MAc-co-DMA-cl-MBAm) hydrogel | The immobilized lipase was used for the esterification of myristic acid and isopropanol. | researchgate.net |
| Isopropyl Myristate | KDN Lipase | Macroporous resin LXTE-1000 | Achieved a 66.62% yield in a solvent-free system. The immobilized enzyme retained over 46% of its initial activity after ten cycles. | mdpi.com |
| Various Flavor Esters | Various microbial sources | Various supports | Immobilization enhances enzyme reusability and process efficiency for the synthesis of commercially valuable flavor esters. | begellhouse.combegellhouse.com |
Novel Synthetic Routes and Reaction Development
Beyond traditional esterification, researchers are exploring novel synthetic pathways to produce this compound and other esters, aiming for improved efficiency, selectivity, and milder reaction conditions.
One multi-step approach involves the use of organophosphorus compounds, such as phenyl dichlorophosphate (B8581778) (PDCP), as activating agents for the carboxyl group. researchgate.net This method facilitates the formation of esters under mild conditions. The general strategy involves the reaction of a carboxylic acid with PDCP in the presence of a base to form a reactive mixed anhydride (B1165640) intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by an alcohol to yield the desired ester.
This method has been found to be particularly useful for the esterification of acids that are prone to decarboxylation. researchgate.net While specific applications for this compound synthesis are not extensively detailed, the principle is applicable. For instance, ethyl dichlorophosphate (EDCP) has been used to prepare active esters for peptide synthesis, highlighting the utility of dichlorophosphate reagents in forming ester and amide bonds. tandfonline.com The use of such activating agents can be advantageous, although they are often less efficient than other methods for direct esterification. researchgate.net The synthesis of various biologically active compounds, including ether lipids, has utilized bromoethyl dichlorophosphate, prepared from phosphorus oxychloride, as a key reagent. beilstein-journals.org
Alkoxycarbonylation represents another advanced route for C-C bond formation and ester synthesis. acs.org A notable development is a manganese-mediated, halide-free alkoxycarbonylation that does not require an external carbon monoxide atmosphere. acs.orgresearchgate.net In this process, a manganese carbonyl complex reacts with an organo(alkoxy)borate salt, which can be generated in situ from an organoborane and an alkoxide. acs.org
The proposed mechanism for the formation of this compound via this route involves the reaction of Mn(CO)₅Br with potassium triethyl(isopropoxy)borate. acs.org This leads to the formation of an Mn-alkoxy adduct, followed by an intramolecular transfer of an alkyl group from the borane (B79455) to a manganese-bound carbonyl group. Finally, a nucleophilic attack by an alkoxide on the resulting acyl carbon liberates the this compound ester. acs.org Initial experiments yielded 4% this compound, which was significantly improved to 38% with the addition of a second equivalent of the alkoxide. acs.org
Palladium-catalyzed alkoxycarbonylation of olefins is another important industrial process. google.comgccpo.org For example, the palladium-catalyzed carbonylation of 3-vinylbenzophenone in the presence of isopropanol has been used to synthesize isopropyl α-(3-benzoylphenyl) propionate with high yield (95%) and regioselectivity. scielo.br This ester is an intermediate in the synthesis of the anti-inflammatory drug Ketoprofen. scielo.br
The Tishchenko reaction is a classic method for synthesizing esters through the disproportionation of two aldehyde molecules, typically catalyzed by aluminum alkoxides. organic-chemistry.orgoup.comwikipedia.org The reaction is highly atom-economical as all atoms from the reactant aldehydes are incorporated into the final ester product. rsc.org The traditional Tishchenko reaction produces symmetrical esters from two identical aldehyde molecules. researchgate.netnih.gov
The generally accepted mechanism involves the coordination of an aldehyde to the Lewis acidic metal alkoxide catalyst. rsc.orgnih.gov This is followed by the formation of a hemiacetal intermediate, which then undergoes an intramolecular 1,3-hydride shift to produce the ester. organic-chemistry.orgpw.live
Variations of this reaction, known as Tishchenko-Claisen analogues, have been developed to broaden its scope. The "crossed" Tishchenko reaction, which uses two different aldehydes, can produce unsymmetrical esters, although it often results in a mixture of products. rsc.orgnih.gov Catalysts based on nickel, samarium iodide, and rare-earth metals have been developed to improve the selectivity of these reactions. rsc.orgorganic-chemistry.org For example, the Evans-Tishchenko reaction utilizes samarium iodide to produce 1,3-anti-diol monoesters. researchgate.net While the direct synthesis of this compound via a Tishchenko-type reaction is not a standard application, the underlying principles of aldehyde dismutation and hydride transfer offer a potential, though unconventional, pathway for ester synthesis.
Process Intensification and Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound is increasingly benefiting from process intensification and green chemistry principles, which aim to develop more efficient, safer, and environmentally benign chemical processes. core.ac.uk These modern approaches focus on combining reaction and separation steps, utilizing novel reactor technologies, and minimizing waste generation.
Pervaporation-Assisted Reactive Distillation Systems
Reactive distillation (RD) is a prime example of process intensification, integrating chemical reaction and distillation in a single unit. scispace.com This integration offers significant advantages, including reduced capital investment and energy savings, by overcoming equilibrium limitations inherent in reversible reactions like esterification. scispace.com The continuous removal of products from the reaction zone shifts the equilibrium, driving the reaction towards higher conversion. researchgate.net
In the context of this compound synthesis, which is a reversible esterification reaction between propionic acid and isopropanol, the removal of water is crucial to enhance conversion. researchgate.net Pervaporation, a membrane-based separation process, has been effectively coupled with reactive distillation to selectively remove water from the reaction medium. researchgate.netresearchgate.net This hybrid system, known as a pervaporation reactor (PVR), further intensifies the process. researchgate.net
Hydrophilic membranes, such as those made from polyvinyl alcohol-polyether sulfone (PVA-PES), are integrated into the system to selectively permeate water, thereby breaking the thermodynamic equilibrium and increasing the conversion of propionic acid. researchgate.netbenchchem.com Research has demonstrated that this combination significantly boosts the efficiency of this compound production. For instance, coupling the esterification reaction with a hydrophilic membrane increased the conversion of propionic acid from 39% to nearly 90% over a three-hour period. benchchem.com Another study found that a membrane-assisted system achieved a 98% conversion at 70°C, a notable improvement over the 92% conversion seen in conventional batch reactors under the same conditions. benchchem.com The reduced need for excess alcohol in these systems can also lead to a 30-40% reduction in downstream separation costs. benchchem.com
Table 1: Comparative Analysis of Conventional vs. Pervaporation-Assisted Synthesis of this compound
| Parameter | Conventional Reactor | Pervaporation Reactor |
|---|---|---|
| Conversion at 70°C (%) | 92 benchchem.com | 98 benchchem.com |
| Energy Efficiency | Standard | 30-40% lower downstream separation costs benchchem.com |
| Driving Force | Equilibrium Limited | Equilibrium shift due to water removal researchgate.netbenchchem.com |
This table summarizes the performance enhancement achieved by using pervaporation-assisted systems compared to conventional reactors for this compound synthesis.
Microreactor Technology for Controlled Synthesis
Microreactor technology represents a significant advancement in the controlled synthesis of fine chemicals like this compound. krishisanskriti.org Microreactors, or microchannel reactors, offer enhanced heat and mass transfer due to their high surface-area-to-volume ratio and small channel dimensions (typically <1 mm in diameter). krishisanskriti.orgresearchgate.net These characteristics allow for precise control over reaction conditions such as temperature, residence time, and mixing, leading to improved product yield and selectivity. researchgate.net
In the synthesis of this compound, microreactors have been studied to optimize reaction conditions and understand thermal hazards. researchgate.net Experimental studies have investigated the effects of reaction temperature, catalyst amount, channel diameter, and flow rate. One study identified optimal conditions for the synthesis using propionic anhydride and isopropanol as: a channel diameter of 2 mm, a catalyst amount of 0.8%, a reactant molar ratio of 1:1, a total flow rate of 1 ml/min, and a reaction temperature of 60°C. researchgate.net
Computational Fluid Dynamics (CFD) modeling has been employed to further analyze and optimize the microreactor performance. researchgate.net Simulations have shown that factors like the flow rate of the coolant and the microreactor's material of construction significantly influence temperature distribution. For instance, a silicate (B1173343) glass microreactor was found to have better heat transfer performance compared to other materials under the same conditions, enhancing the safety of the process. researchgate.net The precise control afforded by microreactors is crucial for producing high-purity chemicals and for studying reaction kinetics in detail. krishisanskriti.org
Table 2: Optimal Conditions for this compound Synthesis in a Microreactor
| Parameter | Optimal Value |
|---|---|
| Channel Diameter | 2 mm researchgate.net |
| Catalyst Amount | 0.8% researchgate.net |
| Reactant Ratio (propionic anhydride:isopropanol) | 1:1 researchgate.net |
| Flow Rate (total) | 1 ml/min researchgate.net |
| Reaction Temperature | 60 °C researchgate.net |
This table presents the optimized parameters for the synthesis of this compound in a microreactor system as identified in a research study.
Solvent-Free and Environmentally Conscious Methodologies
Adhering to the principles of green chemistry, solvent-free synthesis methodologies are gaining prominence as they minimize the generation of hazardous waste. core.ac.uksmolecule.com For the production of esters like this compound, these methods often employ biocatalysts, such as immobilized lipases, which can function efficiently without the need for organic solvents. researchgate.netmdpi.com
The use of immobilized lipase, for example from Candida antarctica (often commercialized as Novozym® 435), has been successfully applied to the esterification of propionic acid with isobutyl alcohol in a solvent-free system (SFS), a reaction analogous to this compound synthesis. researchgate.net The optimization of process parameters like temperature, enzyme loading, and substrate molar ratio is key to achieving high conversion rates. In one study on isobutyl propionate, a conversion of 92.52% was achieved under optimized conditions. researchgate.net The ability to reuse the immobilized enzyme for multiple cycles is a significant economic and environmental advantage of this approach. researchgate.net
Microwave-assisted synthesis is another environmentally conscious method that can reduce energy consumption and reaction times compared to conventional heating. smolecule.com The combination of solvent-free conditions with techniques like microwave irradiation or ultrasound cavitation further enhances the green credentials of the ester synthesis process. smolecule.commdpi.com These approaches align with the core principles of green chemistry, which include waste prevention, the use of catalytic reagents, and designing for energy efficiency. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propionic acid |
| Isopropanol |
| Water |
| Polyvinyl alcohol |
| Polyether sulfone |
| Propionic anhydride |
| Silicate |
| Isobutyl propionate |
| Isobutyl alcohol |
| Lipase |
Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways
Fundamental Reaction Chemistry of Isopropyl Propionate (B1217596)
As an ester, isopropyl propionate undergoes several key reactions that are characteristic of this functional group. These include hydrolysis, transesterification, and reduction, each proceeding through distinct mechanisms.
Hydrolysis Mechanisms and Catalytic Influence
Hydrolysis of this compound involves the cleavage of its ester bond by water to yield propionic acid and isopropanol (B130326). This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction is reversible and the products are propionic acid and isopropanol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible and results in the formation of a carboxylate salt (propionate) and isopropanol. libretexts.org
The efficiency of hydrolysis can be influenced by various factors. For instance, the use of a hydrophilic pervaporation membrane to continuously remove water from the reaction mixture can significantly increase the conversion of propionic acid and isopropanol to this compound in the reverse reaction, esterification. iau.ir In one study, this method improved the conversion rate from 39% to nearly 90%. iau.ir Similarly, another study demonstrated that a pervaporation reactor enhanced the conversion of propionic acid. researchgate.net The choice of catalyst is also crucial. While sulfuric acid is a common homogeneous catalyst, solid acid catalysts like Amberlyst 15 are also effective. iau.ir The concentration of the catalyst can also impact the reaction rate; for example, increasing the concentration of sulfuric acid has been shown to increase the conversion rate in the esterification of propionic acid and isopropyl alcohol.
Transesterification Reactions and Alkoxy Group Exchange
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester and isopropanol. This reaction is a key process in the production of biodiesel. nih.gov
The general reactivity profile of esters indicates that they react with acids to liberate heat, alcohols, and acids. lookchem.comnoaa.govechemi.comechemi.com Strong oxidizing acids can lead to vigorous, exothermic reactions. lookchem.comnoaa.govechemi.comechemi.com Heat is also generated when esters interact with caustic solutions. lookchem.comnoaa.govechemi.comechemi.com
Reduction Pathways of Ester Functionality
The ester functionality of this compound can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, ultimately leading to the formation of two alcohols after an aqueous workup. In the case of this compound, reduction would yield propanol (B110389) and isopropanol.
Thermal Decomposition and Pyrolysis Kinetics
The study of the thermal decomposition, or pyrolysis, of this compound is significant for understanding its behavior as a potential biodiesel additive. nih.govacs.org Research has shown that its decomposition is a unimolecular process that follows first-order kinetics. nih.govacs.org
Unimolecular Dissociation Pathways and Energy Barriers
Computational studies have revealed several pathways for the unimolecular thermal decomposition of this compound. nih.govacs.org The most favorable pathway at lower temperatures is a retro-ene reaction that proceeds through a six-membered cyclic transition state, yielding propionic acid and propene. nih.govacs.orgresearch-nexus.net This pathway has the lowest energy barrier. acs.orgresearchgate.net
Other potential dissociation pathways include:
Cleavage of Cα–O and Cβ′–H bonds to form propanal and acetone. acs.org
Isomerization to an enol intermediate followed by dissociation. nih.govacs.org
Direct dissociation to form methacrolein (B123484) and isopropanol. acs.org
Elimination of ethene to form isopropyl formate (B1220265) or another acidic product, though these have high energy barriers. nih.govacs.org
Homolytic (bond-breaking) fission of C-C and C-H bonds, which becomes more significant at higher temperatures. nih.govacs.orgfigshare.comnih.gov
The energy barriers for these various pathways have been calculated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. acs.orgresearch-nexus.netresearchgate.net
Table 1: Calculated Energy Barriers for this compound Pyrolysis Pathways This interactive table summarizes the calculated energy barriers for various unimolecular dissociation pathways of this compound.
| Pathway Description | Transition State | Energy Barrier (kcal/mol) | Products |
|---|---|---|---|
| Six-center retro-ene reaction | TS1a | 48.4 | Propionic acid + Propene |
| Four-center retro-ene reaction | TS1b | 63.2 | Propionic acid + Propene |
| Cα–O and Cβ′–H bond cleavage | TS2 | 68.2 | Propanal + Acetone |
| Isomerization to enol intermediate | TS3 | 70.9 | Enol intermediate |
| Direct dissociation | TS4 | 75.5 | Methacrolein + Isopropanol |
| Ethene elimination | TS5 | 113.1 | Isopropyl formate + Ethene |
Data sourced from ab initio kinetics studies of this compound pyrolysis. nih.govacs.org
Influence of Temperature and Pressure on Pyrolysis Mechanisms
Temperature and pressure significantly influence the pyrolysis of this compound. nih.govacs.org At lower temperatures (around 500–1000 K), the dominant decomposition mechanism is the six-centered retro-ene reaction leading to propionic acid and propene. acs.orgfigshare.comnih.gov As the temperature increases (above 1500 K), homolytic bond cleavage reactions become more competitive. acs.orgfigshare.comnih.gov
Pressure also plays a crucial role, particularly at high temperatures. nih.govacs.org At high pressures, the reaction rates approach the high-pressure limit. research-nexus.net However, at low pressures and high temperatures, the pressure effect becomes noticeable, altering the rate constants and the distribution of products. nih.govacs.org Kinetic models have been developed to account for these temperature and pressure dependencies. nih.govacs.org Experimental studies have been conducted in static systems over various temperature and pressure ranges to determine the kinetics of this decomposition. acs.orguhasselt.benih.gov
Rearrangement Reactions and Mass Spectrometric Studies
Under electron impact (EI) mass spectrometry, this compound and other aliphatic esters undergo characteristic rearrangement reactions. colostate.educapes.gov.brcdnsciencepub.com A notable rearrangement is the McLafferty rearrangement, which is common for esters with a γ-hydrogen in the acid portion of the molecule. cdnsciencepub.comnih.gov However, for this compound, other rearrangements involving hydrogen transfer from the alkoxy group are more prominent. colostate.educapes.gov.brcdnsciencepub.com
The mass spectrum of this compound shows significant rearrangement ions. colostate.educapes.gov.brresearchgate.net Two key rearrangement reactions, labeled as [a] and [b], lead to the formation of the ions R₁COOH⁺ (propionic acid ion) and R₁C(OH)₂⁺ (protonated propionic acid ion), respectively. colostate.educapes.gov.brcdnsciencepub.com
Reaction [a]: R₁COOR₂⁺ → R₁COOH⁺ + (R₂ - H)
Reaction [b]: R₁COOR₂⁺ → R₁C(OH)₂⁺ + (R₂ - 2H)
The presence of the isopropyl group has been observed to facilitate these rearrangement reactions compared to simpler alkyl esters like ethyl esters. colostate.educdnsciencepub.com The fragmentation of esters in mass spectrometry can also involve cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org
Table 2: Characteristic Rearrangement Ions in the Mass Spectrum of this compound
| Rearrangement Ion | Formation Reaction | Reference |
|---|---|---|
| R₁COOH⁺ | R₁COOR₂⁺ → R₁COOH⁺ + (R₂ - H) | colostate.educapes.gov.brcdnsciencepub.com |
| R₁C(OH)₂⁺ | R₁COOR₂⁺ → R₁C(OH)₂⁺ + (R₂ - 2H) | colostate.educapes.gov.brcdnsciencepub.com |
Isotopic labeling studies have been crucial in elucidating the hydrogen transfer mechanisms during the rearrangement reactions of esters in mass spectrometry. colostate.educapes.gov.brcdnsciencepub.commdpi.com For isopropyl esters, such as this compound, these studies have revealed specific details about the origin of the transferred hydrogen atoms.
In the formation of the R₁COOH⁺ ion (reaction [a]), studies with isopropyl-d₆ propionate (where the methyl hydrogens of the isopropyl group are replaced with deuterium) show that one of the methyl hydrogens is transferred to the acid moiety. colostate.educapes.gov.brcdnsciencepub.com In contrast, for the formation of the R₁C(OH)₂⁺ ion (reaction [b]), the transfer predominantly involves two methyl hydrogens from the isopropyl group. colostate.educapes.gov.brcdnsciencepub.com This is different from ethyl esters, where the hydrogen transfers in similar rearrangements involve a more complete scrambling of the alkoxy hydrogens. colostate.educapes.gov.brcdnsciencepub.com
These findings indicate that the mechanism of hydrogen transfer is influenced by the structure of the alkoxy group. The specific transfer of methyl hydrogens in isopropyl esters suggests a more defined transition state for the rearrangement compared to the less specific hydrogen scrambling observed in ethyl esters. colostate.educdnsciencepub.com The use of isotopic labeling allows for the differentiation and confirmation of these fragmentation pathways. nih.govacs.orgacs.org
Oxidation and Other Degradative Transformations
This compound, as an ester, can undergo vigorous reactions with strong oxidizing acids. noaa.govechemi.comchemicalbook.comechemi.comnih.gov These reactions are highly exothermic and have the potential to ignite the reaction products. noaa.govechemi.comchemicalbook.comechemi.comnih.gov Common strong oxidizing agents include chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). chemistrysteps.comchemistrysteps.commasterorganicchemistry.com
The oxidation of esters is less common than the oxidation of alcohols or aldehydes. However, under forceful conditions, the ester linkage can be cleaved. The Baeyer-Villiger oxidation, for instance, converts ketones to esters using peroxycarboxylic acids. chemistrysteps.comchemistrysteps.com While this is a synthetic route to esters, it demonstrates the susceptibility of related structures to oxidation. The oxidation of this compound itself would likely lead to the degradation of both the isopropyl and propionyl moieties, ultimately forming smaller, more highly oxidized products such as carbon dioxide and water, depending on the strength of the oxidizing agent and the reaction conditions.
This compound reacts with caustic solutions, such as sodium hydroxide, in a process known as saponification or alkaline hydrolysis. noaa.govechemi.comchemicalbook.comechemi.comnih.gov This reaction involves heating the ester with a dilute alkali solution. chemguide.co.uk The interaction generates heat and results in the cleavage of the ester bond. noaa.govechemi.comchemicalbook.comechemi.comnih.gov
The products of the saponification of this compound are isopropanol and the salt of propionic acid, which in the case of using sodium hydroxide, is sodium propionate. chemguide.co.ukcuny.edu This reaction is essentially irreversible, in contrast to acid-catalyzed hydrolysis which is a reversible equilibrium. chemguide.co.uk The alkaline hydrolysis of esters is a fundamental reaction in organic chemistry and is utilized in various applications, including soap making, although typically with larger fatty acid esters. chemguide.co.uk The reaction with isopropyl nitrate, a related compound, has been shown to be effectively catalyzed by sodium hydroxide, leading to high conversion rates to isopropanol. energetic-materials.org.cn
Table 3: Products of this compound Hydrolysis
| Hydrolysis Condition | Reactants | Products | Reference |
|---|---|---|---|
| Alkaline (Saponification) | This compound + Sodium Hydroxide | Isopropanol + Sodium Propionate | chemguide.co.ukcuny.edu |
Computational and Theoretical Chemistry of Isopropyl Propionate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of isopropyl propionate (B1217596). These ab initio (from first principles) and Density Functional Theory (DFT) methods are used to model the molecule's electronic structure, which in turn dictates its geometry, energy, and reactivity.
Density Functional Theory (DFT) has become a vital tool for investigating complex molecules like isopropyl propionate due to its balance of accuracy and computational cost. researchgate.net DFT methods are frequently employed to determine the fundamental properties of molecules, such as their equilibrium geometries and vibrational frequencies.
In the study of this compound's thermal decomposition, the hybrid DFT method B3LYP, paired with the CBSB7 basis set (B3LYP/CBSB7), is specifically used for geometry optimization and frequency calculations. nih.govacs.org This initial step is crucial as it provides the optimized structures of the reactant, transition states, and products. These geometries and vibrational frequencies form the foundation for more accurate single-point energy calculations and subsequent kinetic modeling. nih.govacs.org The analysis of electronic density through DFT can also help in understanding reactivity, identifying the most electrophilic and nucleophilic centers within the molecule. mdpi.com
For high-accuracy energy calculations, sophisticated ab initio composite methods are employed. The Complete Basis Set (CBS-QB3) method is a prominent example used in the study of this compound's pyrolysis. mostwiedzy.pluhasselt.be This multi-step method is designed to approximate the results of a very high-level theoretical calculation with a much larger basis set, thereby providing highly accurate energies for all chemical species involved in a reaction. acs.org
The CBS-QB3 method, applied to the B3LYP/CBSB7 optimized geometries, is used to construct a detailed potential energy surface for the decomposition reactions of this compound. nih.govacs.org This allows for the precise calculation of reaction barriers and enthalpies, which are critical for understanding the competition between different reaction pathways. For example, studies have revealed that the primary decomposition route at lower temperatures is a C3H6 elimination that proceeds through a six-centered retro-ene transition state. nih.govacs.org
Table 1: Calculated Relative Energies for this compound Pyrolysis Pathways at the CBS-QB3 Level
| Species | Description | Relative Energy (kcal/mol) |
| IPP | This compound (Reactant) | 0.0 |
| TS1a | Transition state for retro-ene elimination | 48.4 |
| P1 | C2H5COOH + C3H6 (Products) | 17.6 |
| TS2 | Transition state for Cα–O/Cβ′–H cleavage | 68.2 |
| P2 | C2H5CHO + CH3C(=O)CH3 (Products) | 23.6 |
| TS3 | Transition state for isomerization to enol | 70.9 |
| I1 | Enol Intermediate | 28.0 |
Molecular Dynamics and Reaction Pathway Modeling
Building upon the electronic structure and energy calculations, molecular dynamics and reaction pathway modeling are used to simulate the kinetic behavior of this compound under various conditions.
To understand the pressure and temperature dependence of reaction rates, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is combined with the master equation (ME). The RRKM-Master Equation (RRKM-ME) rate model is a powerful tool for investigating the kinetics of unimolecular reactions, such as the thermal pyrolysis of this compound, over a wide range of conditions. nih.govacs.org
This model explicitly considers collisional energy transfer between the reacting molecule and a bath gas (e.g., N2). nih.gov By solving the master equation, it is possible to calculate the pressure-dependent rate constants for different reaction channels. umich.edu For this compound, RRKM-ME analysis has shown that at high temperatures, pressure effects become significant and must be taken into account. acs.org The model also allows for the inclusion of important corrections, such as for hindered internal rotations (HIR), which can significantly decrease the calculated rate constants at high temperatures. nih.govacs.org
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. uhasselt.be In the context of this compound, canonical TST is used to derive kinetic parameters, particularly the high-pressure limit rate constants for its decomposition channels. nih.govacs.org
The results from TST calculations are often compared with those from RRKM-ME models and experimental data. nih.govacs.org For this compound pyrolysis, studies have shown that at atmospheric pressure, the rate constants are close to their high-pressure limit, meaning the TST-calculated rates are a good approximation [k(RRKM/ME) ≈ k(TST)]. nih.gov TST calculations, often including tunneling corrections like the Eckart method, are essential for deriving the Arrhenius parameters (pre-exponential factor A, and activation energy Ea) that describe the temperature dependence of the reaction rate. nih.gov
Table 2: Calculated Kinetic Parameters for the Thermal Decomposition of this compound
| Temperature (K) | Pressure (Torr) | Model | Rate Constant (k, s⁻¹) |
| 563 | 760 | TST/Eckart | 1.1 x 10⁻⁴ |
| 563 | 760 | RRKM-ME | 1.1 x 10⁻⁴ |
| 651 | 760 | TST/Eckart | 5.0 x 10⁻³ |
| 651 | 760 | RRKM-ME | 5.0 x 10⁻³ |
| Data derived from studies including hindered internal rotation and tunneling corrections. nih.gov |
A Potential Energy Surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometric parameters. mdpi.com For the study of this compound's thermal decomposition, a comprehensive PES is constructed using high-accuracy quantum chemical calculations, typically at the CBS-QB3 level of theory. nih.govacs.org
Analysis of the PES provides a detailed map of the reaction landscape. nih.gov It allows researchers to identify all relevant stationary points, including the reactant (this compound), various transition states (TS), intermediates (I), and final products (P). nih.gov For this compound, the PES analysis reveals multiple competing decomposition pathways:
C3H6 Elimination: The dominant pathway at lower temperatures involves a six-membered ring transition state (TS1a), leading to propionic acid and propene. This channel has the lowest energy barrier. nih.govacs.org
Homolytic Bond Fission: At higher temperatures, direct cleavage of C-C and C-O bonds becomes more competitive. nih.govacs.org
Isomerization and Dissociation: Other minor pathways include isomerization to an enol intermediate, followed by dissociation. nih.govacs.org
By mapping these pathways, the PES provides crucial mechanistic insights, explaining how temperature influences the dominant reaction channels and product distributions. nih.govacs.org
Investigation of Molecular Interactions and Solvation Effects
The study of this compound at a molecular level provides critical insights into its behavior in various chemical environments. Computational and theoretical chemistry are powerful tools for investigating the intricate dance of molecular interactions and the effects of solvation, which govern the compound's properties and reactivity.
Role as a Solvent in Organic Media and Solution Chemistry
This compound is recognized for its utility as a solvent for non-polar and slightly polar compounds. smolecule.com Its molecular structure, featuring a polar ester group and nonpolar alkyl chains, dictates its solvation characteristics. This amphiphilic nature allows it to be miscible with a wide range of organic solvents, including alcohols, ethers, ketones, and hydrocarbons. smolecule.com
Conversely, its solubility in water is limited, with reported values around 5.95 mg/mL at 25°C. nih.gov This low aqueous solubility is attributed to the predominance of the hydrophobic alkyl groups, which disrupt the hydrogen-bonding network of water. The slight solubility that does exist stems from the potential for hydrogen bonding between water molecules and the oxygen atoms of the ester group. smolecule.com
The effectiveness of this compound as a solvent is leveraged in various research and industrial applications, such as in the isolation and purification of natural products like essential oils, the dissolution of drug candidates for analysis, and in polymer research. smolecule.com Its relatively low boiling point (108-111 °C) facilitates its removal by evaporation after it has served its purpose as a solvent medium. smolecule.comnih.gov
| Solvent | Solubility/Miscibility | Reference |
|---|---|---|
| Water | Slightly soluble (5.95 mg/mL at 25°C) | nih.gov |
| Alcohols | Miscible | smolecule.com |
| Ethers | Miscible | smolecule.com |
| Ketones | Miscible | smolecule.com |
| Aromatic Hydrocarbons | Miscible | smolecule.com |
| Oils | Miscible | chemicalbook.com |
Molecular Interactions in Complex Chemical Systems
Computational studies have provided a deep understanding of the behavior of this compound in complex chemical reactions, such as thermal decomposition. Quantum chemical calculations have been employed to investigate the kinetics and mechanisms of its pyrolysis, which is crucial for its application as a potential biodiesel additive. acs.org
A detailed study on the initial thermal pyrolysis of this compound, using the CBS-QB3 composite method, revealed that the compound most likely decomposes through a concerted mechanism. acs.org This process involves two primary pathways, each proceeding via a distinct transition state to yield the same products: propanoic acid (C₂H₅COOH) and propene (C₃H₆). acs.org
The dominant pathway occurs via a six-center transition state, which is energetically more favorable than the alternative four-center transition state. acs.org The calculated energetic profiles provide precise data on the activation barriers for these decomposition channels. acs.org These theoretical findings are essential for constructing detailed kinetic models that can predict the combustion characteristics of biofuels containing this compound. acs.org
| Species | Description | Relative Energy (kcal mol⁻¹) | Reference |
|---|---|---|---|
| TS1a | Six-center transition state | 48.4 | acs.org |
| TS1b | Four-center transition state | 63.2 | acs.org |
| P1 | Products (C₂H₅COOH + C₃H₆) | 17.6 | acs.org |
Beyond unimolecular decomposition, this compound's interactions are also studied in catalytic and synthetic systems. For instance, its formation has been observed during the transformation of organometallic manganese complexes in the presence of alkoxide bases, highlighting its role as a product in complex reaction pathways. researchgate.net
Advanced Applications and Functional Roles in Chemical Systems
Isopropyl Propionate (B1217596) as a Building Block in Complex Molecule Synthesis
The ester functionality of isopropyl propionate makes it a valuable precursor and intermediate in the synthesis of a wide array of organic compounds. Its reactivity allows for transformations that are central to the construction of larger, more intricate molecular architectures.
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can serve as a reactant in such processes to generate different esters. benchchem.com This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, leading to a tetrahedral intermediate which then collapses to form the new ester and isopropanol (B130326).
The equilibrium nature of transesterification often requires strategic manipulation to drive the reaction towards the desired product. One effective method is the removal of one of the products, such as the liberated isopropanol, from the reaction mixture. This shifts the equilibrium in favor of the new ester's formation. benchchem.com The efficiency of transesterification reactions involving this compound is influenced by several factors, including the nature of the alcohol, the type of catalyst, temperature, and the molar ratio of the reactants.
Table 1: Factors Influencing Transesterification of this compound
| Factor | Description | Impact on Reaction |
| Alcohol Reactant | The structure and reactivity of the alcohol used for the exchange. | Primary alcohols generally react faster than secondary or tertiary alcohols due to less steric hindrance. |
| Catalyst | Acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalysts are commonly used. | Catalysts increase the reaction rate by activating the ester or the alcohol. Base catalysts are often more effective but can be sensitive to water. |
| Temperature | The reaction temperature affects the rate of reaction. | Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition. |
| Molar Ratio | The ratio of the alcohol to this compound. | Using an excess of the reactant alcohol can shift the equilibrium to favor the formation of the product ester. |
| Product Removal | Continuous removal of the isopropanol by-product. | Drives the reaction to completion by Le Chatelier's principle, leading to higher yields of the desired ester. |
Beyond its role in simple transesterification, this compound serves as a key intermediate in more complex multi-step organic syntheses. savemyexams.com Its ester group can be a starting point for a variety of transformations, allowing for the introduction of new functional groups and the extension of carbon chains. For instance, the reduction of this compound using powerful reducing agents like lithium aluminum hydride yields propanol (B110389) and isopropanol. benchchem.com
Furthermore, the pyrolysis of this compound has been a subject of detailed kinetic studies, revealing its decomposition pathways at high temperatures. acs.orgnih.gov These studies are crucial for understanding its stability and potential transformations under various conditions, which is vital information for designing synthetic routes that may involve high temperatures. At lower temperatures, the dominant reaction is a retro-ene reaction that eliminates propene, while at higher temperatures, homolytic bond cleavage becomes more significant. acs.org
A notable example of its use as an intermediate is in the synthesis of Fibratol, where isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate (Fenofibrate) is reduced to form the corresponding alcohol. scirp.orgscirp.org This transformation highlights how the this compound moiety can be part of a larger molecule and undergo specific reactions.
The synthesis of chiral compounds, which are molecules that are non-superimposable on their mirror images, is of paramount importance in the pharmaceutical and fine chemical industries. This compound and its derivatives can be involved in the synthesis of chiral molecules.
One approach involves the use of chiral auxiliaries. For example, a chiral oxazolidinone can be acylated with propionyl chloride to form an N-acyl derivative. The subsequent alkylation of the enolate derived from this compound proceeds with high stereoselectivity. The chiral auxiliary is then cleaved to yield a chiral carboxylic acid, which can be esterified to form the corresponding chiral isopropyl ester.
A more direct application involves the synthesis of chiral tryptophan derivatives. google.com In one patented method, a chiral tryptophan derivative, isopropyl (S)-3-(1-benzoyl-2-methyl-1H-indol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)propionate, is synthesized with good yield and high regioselectivity. google.com This demonstrates the incorporation of the this compound structure into a complex, biologically relevant chiral molecule.
Furthermore, research has been conducted on the chiral separation of racemic mixtures that contain an isopropyl ester group. For instance, the enantiomers of Fibratol, which contains an isopropyl propanoate moiety, have been successfully separated using chiral high-performance liquid chromatography (HPLC). scirp.orgscirp.org
Role as a Solvent in Chemical Processes and Formulations
The physical and chemical properties of this compound make it an effective solvent for a range of applications, from laboratory research to industrial processes. Its moderate boiling point, good solvency for many organic compounds, and relatively low polarity are key attributes.
This compound is utilized as a solvent for a wide variety of non-polar and slightly polar organic compounds. smolecule.com Its ability to dissolve these substances makes it a useful medium for carrying out chemical reactions, as it can bring reactants into the same phase, facilitating their interaction. Its relatively low boiling point (109-111 °C) is advantageous for its easy removal from a reaction mixture by evaporation once the reaction is complete. smolecule.com
In polymer research, this compound can be used to dissolve various polymers for characterization and analysis. smolecule.com The ability to create a solution of a polymer is often the first step in techniques such as size-exclusion chromatography, viscosity measurements, and film casting. The solvency power of an ester like this compound for polymers is dependent on the specific polymer's structure and polarity.
Table 2: Solubility of Selected Compound Classes in this compound
| Compound Class | General Solubility | Examples |
| Non-polar compounds | High | Waxes, many hydrocarbons |
| Slightly polar compounds | Good | Some essential oils, flavor compounds smolecule.com |
| Polymers | Variable | Certain plastics and resins smolecule.comgoogle.com |
| Fats and Oils | High | Triglycerides |
In the field of natural product chemistry, the isolation and purification of bioactive compounds from complex mixtures derived from plants, fungi, or marine organisms is a critical task. This compound can be employed as a solvent in these processes. smolecule.com Its solvent properties allow for the selective extraction of certain classes of natural products, such as essential oils, waxes, and other lipophilic compounds, from the raw biomass. smolecule.com
The choice of solvent in an extraction process is crucial and is based on the principle of "like dissolves like." The moderate polarity of this compound makes it suitable for extracting compounds of similar polarity. Following an initial extraction, it can also be used in chromatographic purification techniques, such as column chromatography, as a component of the solvent system (eluent) to separate the individual components of the extract.
The effectiveness of this compound in these applications is also tied to its physical properties. Its boiling point allows for gentle removal under reduced pressure, which is important for preserving the integrity of thermally sensitive natural products. Furthermore, its miscibility with other organic solvents provides the flexibility to create solvent mixtures with finely tuned polarity to optimize the separation of complex natural product mixtures.
Contribution to Chemical Performance as a Biodiesel Surrogate
This compound (IPP) has garnered significant attention as a biodiesel surrogate, a model compound used to study the complex combustion chemistry of real biodiesels. nih.govacs.org Biodiesels are primarily composed of fatty acid alkyl esters. nih.gov Using smaller, simpler esters like IPP allows for more detailed and manageable kinetic modeling and experimental analysis, with the insights gained being extrapolated to understand the behavior of larger, more complex biodiesel fuels. nih.govresearchgate.net The branched structure of the isopropyl group can also improve the low-temperature flow properties of fuels, a known issue with some biodiesels. nih.govacs.org
The combustion of this compound involves a complex network of chemical reactions. A primary decomposition route at lower temperatures is the molecular elimination of propene (C3H6) through a six-centered retro-ene transition state. nih.govacs.org This concerted mechanism involves the migration of a hydrogen atom from the isopropyl group to the carbonyl oxygen, leading to the simultaneous formation of propanoic acid and propene. nih.govacs.org
Studies have identified several key reaction pathways in the initial pyrolysis of IPP: nih.govacs.orgresearchgate.net
Six-membered ring transition state (TS1a): This is the most dominant pathway at lower temperatures, leading to the formation of propanoic acid (C2H5COOH) and propene (C3H6). nih.govacs.org It has a relatively low energy barrier. nih.govacs.org
Four-membered ring transition state (TS1b): This pathway also yields propanoic acid and propene but proceeds through a higher energy barrier compared to the six-membered ring transition state. nih.govacs.org
Homolytic C-C bond fission: At higher temperatures, bond-breaking reactions (homolysis) become more significant. These reactions break the molecule into various radical fragments, such as •CH2COOCH(CH3)2 + •CH3 and •COOCH(CH3)2 + •C2H5. nih.gov These simple bond scission reactions require less energy than the formation of new, smaller esters. researchgate.net
Isomerization and Dissociation: IPP can isomerize to an enol intermediate, which then dissociates into other products like CH3CHCHO and CH3CH(OH)CH3. nih.govacs.org
The table below summarizes the primary decomposition pathways and their calculated energy barriers.
| Pathway Description | Transition State | Products | Calculated Energy Barrier (kcal/mol) |
| Six-center retro-ene reaction | TS1a | Propanoic Acid (C2H5COOH) + Propene (C3H6) | 48.4 nih.govacs.org |
| Four-center retro-ene reaction | TS1b | Propanoic Acid (C2H5COOH) + Propene (C3H6) | 63.2 nih.govacs.org |
| Cleavage of Cα–O and Cβ′–H bonds | TS2 | Propanal (C2H5CHO) + Acetone (CH3C(═O)CH3) | 68.2 acs.org |
| Isomerization to enol intermediate | TS3 | Enol Intermediate | 70.9 nih.govacs.org |
| Direct dissociation | TS4 | Methacrolein (B123484) (CH3CHCHO) + Isopropanol (CH3CH(OH)CH3) | 75.5 nih.govacs.org |
Table 1: Key unimolecular decomposition pathways for this compound and their associated energy barriers as identified in theoretical studies.
Understanding the thermal decomposition of this compound is crucial for developing accurate kinetic models of biodiesel combustion. nih.gov These models are essential for simulating engine performance, predicting emissions, and optimizing fuel efficiency. acs.org
Research has focused on determining the rate constants for the unimolecular decomposition of IPP over a wide range of temperatures (500–2000 K) and pressures (7.6–76,000 Torr). nih.govacs.org The kinetics of the thermal decomposition were found to follow first-order laws in experiments conducted between 583–623 K. nih.govacs.org Theoretical studies using methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been employed to calculate these reaction rates. researchgate.netresearchgate.net
Key findings from these modeling studies include:
The C3H6 elimination via the six-centered transition state is the dominant decomposition channel at low temperatures. nih.gov
As temperature increases, direct bond fission reactions become more competitive. nih.gov
Pressure has a significant effect on the reaction rates, particularly at high temperatures, which must be accounted for in comprehensive combustion models. nih.govacs.org
These detailed kinetic models, incorporating temperature- and pressure-dependent reaction data for surrogates like IPP, can be integrated into larger, more complex mechanisms to accurately simulate the combustion of real biodiesel fuels in engines. nih.govacs.org
Chemical Function in Flavor and Fragrance Systems (Non-Sensory Aspects)
Beyond its sensory contribution (its fruity aroma), this compound serves important non-sensory chemical functions in the formulation of flavors and fragrances. ontosight.ainih.govchemicalbook.com These functions relate to its physical and chemical properties as a solvent and a volatility modifier.
As an ester, this compound is an effective solvent for a wide range of organic compounds used in flavor and fragrance creation. ontosight.aibenchchem.com This function is critical for:
Solubilizing Ingredients: It can dissolve solid aroma chemicals or thick, viscous extracts, ensuring a homogenous mixture.
Creating a Stable Carrier System: In complex formulations, it acts as a carrier, helping to dissolve and stabilize the various aromatic components, similar to how other esters like isopropyl myristate function in cosmetic formulations. silverfernchemical.com
Ensuring Uniformity: By creating a uniform solution, it ensures that the flavor or fragrance profile is consistent throughout the product.
Environmental Chemistry and Fate Studies
Biodegradation Mechanisms and Pathways of Esters
The environmental persistence and ultimate fate of isopropyl propionate (B1217596) are largely dictated by its susceptibility to biodegradation. As a simple carboxylic acid ester, its structure allows for microbial degradation through established metabolic pathways.
The primary mechanism for the initial breakdown of esters in the environment is enzymatic hydrolysis. This process is catalyzed by a broad class of enzymes known as hydrolases, specifically esterases (such as lipases and cutinases), which are ubiquitous in microbial communities. nih.govresearchgate.net These enzymes cleave the ester bond, which is a common and relatively easy bond to hydrolyze, by introducing a water molecule. nih.govmdpi.com
For isopropyl propionate, enzymatic hydrolysis yields isopropanol (B130326) and propionic acid. vulcanchem.comeuropa.eu This initial cleavage is a critical step, as it transforms the parent compound into two smaller, more readily metabolized substances. europa.eu Both isopropanol and propionic acid are common metabolites that can be funneled into central metabolic pathways of microorganisms. vulcanchem.com The efficiency of this enzymatic hydrolysis can be influenced by environmental conditions such as pH, temperature, and the presence of sufficient water. mdpi.comrsc.org The balance between hydrolysis and its reverse reaction, esterification, is largely controlled by the water content in the system; in aqueous environments with excess water, hydrolysis is the predominant process. mdpi.com
Table 1: Key Aspects of Enzymatic Hydrolysis of Esters
| Feature | Description | Reference |
| Enzyme Class | Hydrolases (specifically Esterases, Lipases, Cutinases) | nih.govresearchgate.net |
| Reaction | Cleavage of the ester bond via the addition of water (hydrolysis). | mdpi.com |
| Products of this compound Hydrolysis | Isopropanol and Propionic Acid. | vulcanchem.comeuropa.eu |
| Significance | Converts the parent ester into smaller, readily metabolized compounds. | europa.eu |
| Influencing Factors | Temperature, pH, water availability, and enzyme concentration. | mdpi.comrsc.org |
Following the initial hydrolysis of this compound, its degradation products, particularly propionate, undergo further breakdown. Propionate is a key intermediate in the microbial degradation of various organic compounds, including carbohydrates, amino acids, and fatty acids. researchgate.net
Under aerobic conditions , propionate is readily metabolized by a wide range of microorganisms. The degradation pathway typically involves its conversion to propionyl-CoA, which then enters central metabolic cycles like the Krebs cycle to be completely oxidized to carbon dioxide and water.
Studies using radiolabeled propionate have elucidated the pathway in methanogenic cultures. nih.gov Propionate is first converted to acetate (B1210297) and CO₂, with the carboxyl group of propionate being the exclusive source of the CO₂. nih.gov This process occurs through a randomizing pathway, such as the methylmalonyl-CoA pathway, where the carbon atoms of propionate are rearranged before cleavage. nih.gov The accumulation of propionate in anaerobic systems, often due to disturbances in pH or temperature, can inhibit the entire digestion process. cabidigitallibrary.orgmdpi.com
Table 2: Comparison of Propionate Degradation Pathways
| Feature | Aerobic Degradation | Anaerobic Degradation | Reference |
| Oxygen Requirement | Requires oxygen. | Occurs in the absence of oxygen. | researchgate.netcabidigitallibrary.org |
| End Products | Carbon dioxide, water. | Acetate, hydrogen, carbon dioxide (further converted to methane). | cabidigitallibrary.orgnih.gov |
| Microbial Process | Widespread among many aerobic microorganisms. | Requires syntrophic consortia of bacteria and archaea. | cabidigitallibrary.orgnih.gov |
| Thermodynamics | Energetically favorable. | Energetically unfavorable; requires low hydrogen partial pressure. | mdpi.com |
| Key Pathway | Entry into the Krebs cycle via propionyl-CoA. | Methylmalonyl-CoA pathway (randomizing). | nih.gov |
Environmental Transformation Processes in Aqueous and Soil Compartments
Once released into the environment, this compound is subject to several transformation and transport processes that determine its distribution and persistence. Its relatively high water solubility and volatility suggest it will partition between water and air, with some potential for soil contamination through runoff or deposition. vulcanchem.comnih.govnoaa.gov
In aqueous compartments , the fate of this compound is influenced by both biotic and abiotic processes. As discussed, enzymatic hydrolysis by aquatic microorganisms is a primary degradation route. europa.eu Abiotic chemical hydrolysis can also occur, though it is generally slow and pH-dependent. vulcanchem.com Photodegradation, or breakdown by sunlight, may also contribute to its transformation in sunlit surface waters, although its significance depends on the compound's ability to absorb UV radiation. Due to its moderate water solubility, this compound can be transported with water flow, potentially contaminating groundwater sources. acs.org
In soil compartments , the behavior of this compound is governed by its interaction with soil particles and its availability to soil microorganisms. It is expected to have low persistence in soil due to rapid biodegradation. vulcanchem.com The availability of a compound for microbial uptake is a critical factor; generally, only the fraction dissolved in the soil water is accessible to microorganisms. wur.nl Factors such as soil type, organic matter content, moisture, temperature, and pH will all influence the rate of degradation. wur.nlmdpi.com Given its volatility, a portion of this compound applied to soil may be lost to the atmosphere. epa.gov Runoff from contaminated soil can also serve as a non-point source of pollution for nearby water bodies. nih.govnoaa.gov
Table 3: Factors Influencing this compound Transformation in the Environment
| Environmental Compartment | Key Process | Influencing Factors | Reference |
| Aqueous | Biodegradation (Enzymatic Hydrolysis) | Microbial population, temperature, nutrient availability. | nih.goveuropa.eu |
| Chemical Hydrolysis | pH, temperature. | vulcanchem.com | |
| Photodegradation | Sunlight intensity, water clarity. | mdpi.comepa.gov | |
| Transport | Water flow, partitioning properties. | acs.org | |
| Soil | Biodegradation | Microbial activity, soil moisture, temperature, pH, oxygen. | wur.nl |
| Sorption/Desorption | Soil organic carbon content, clay content. | mdpi.com | |
| Volatilization | Vapor pressure, temperature, soil moisture. | epa.gov | |
| Runoff | Rainfall intensity, land slope, soil permeability. | nih.govnoaa.gov |
Analytical Methodologies for Isopropyl Propionate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating isopropyl propionate (B1217596) from reaction mixtures and quantifying its presence. The choice of technique is often dictated by the sample matrix and the analytical objective.
Gas Chromatography (GC) is a powerful and widely used method for the analysis of volatile compounds like isopropyl propionate. semanticscholar.org It is particularly effective for monitoring the progress of synthesis reactions, analyzing the products of decomposition, and assessing the purity of the final product.
In studies of the thermal pyrolysis of this compound, GC is the standard technique for quantitatively analyzing the products formed, such as propene. acs.orgresearchgate.netnih.gov Similarly, in synthesis reactions, GC can be used to track the consumption of reactants (e.g., propionaldehyde (B47417) and 2-propanol) and the formation of this compound. rsc.org The purity of propionate-based solvents used in applications like lithium-ion batteries is also critical, and GC-MS is employed to detect and quantify impurities. sigmaaldrich.com For instance, this compound itself can be an impurity in n-propyl propionate. sigmaaldrich.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. rjptonline.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5, SPB-624, Nukol™) | sigmaaldrich.comrjptonline.orgsigmaaldrich.com |
| Stationary Phase | Non-polar (e.g., 5% Phenyl Methyl Siloxane) or mid-polar (e.g., 6% cyanopropylphenyl) | sigmaaldrich.comrjptonline.org |
| Carrier Gas | Nitrogen or Helium | rjptonline.orgmdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | semanticscholar.orgrjptonline.org |
| Application | Quantification of ethanol (B145695) in clobetasol (B30939) propionate foam using isopropyl alcohol as internal standard. | rjptonline.org |
| Application | Purity testing of battery electrolyte solvents for impurities like this compound. | sigmaaldrich.com |
For more complex analytical challenges, advanced and hyphenated chromatographic techniques are necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for both the qualitative and quantitative analysis of this compound. semanticscholar.org It combines the separation power of GC with the definitive identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of reaction products and profiling impurities, even at trace levels. semanticscholar.orgbenchchem.com The mass spectrum obtained from GC-MS provides a molecular fingerprint, allowing for unambiguous identification by matching it against spectral libraries. nih.govfoodb.ca
High-Performance Liquid Chromatography (HPLC) is employed for the analysis of propionate esters in complex, less volatile, or thermally sensitive mixtures where GC may not be suitable. mdpi.comresearchgate.net While less common for a volatile ester like this compound, the principles are well-established from research on related compounds. Reversed-phase HPLC, often using C8 or C18 columns with a mobile phase of acetonitrile (B52724) and water, is a common approach for separating various esters. oatext.comsielc.com The development of a stability-indicating HPLC method for halobetasol (B1672918) propionate in a cream formulation demonstrates its utility in separating the active ingredient from degradation products and excipients. researchgate.net
| Analyte/Matrix | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Isopropyl p-toluenesulfonate in isopropyl esters | Reverse-phase C8 | Acetonitrile:Water (50:50 v/v) | Diode Array Detector (DAD) | oatext.com |
| Halobetasol propionate in cream | C18 (100 x 4.6 mm, 2.7 µm) | Gradient of pH 2.3 phosphate (B84403) buffer and organic modifiers | UV | researchgate.net |
| Propionates in bread samples | C18 | Na2SO4 (8.0 mM) + H2SO4 (1.0 mM): Acetonitrile (90:10, v/v %) | UV (210 nm) | theijes.com |
| Isopropyl 1H-indole-1-propionate | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid | MS compatible (with formic acid) | sielc.com |
Spectroscopic Methods for Structural and Mechanistic Elucidation
Spectroscopic techniques are vital for probing the molecular structure of this compound and elucidating the mechanisms of reactions in which it participates.
The identification of transient or unstable reaction intermediates is crucial for understanding reaction pathways. While often challenging, advanced spectroscopic methods can provide these insights. In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. A study of the Meerwein-Ponndorf-Verley (MPV) reaction identified this compound as a product of a Tishchenko side reaction. rsc.org The use of 2D NMR techniques was essential to identify species present in the complex reaction mixture, including intermediates that could not be observed using GC analysis. rsc.org Time-resolved NMR has also been employed to detect short-lived intermediates in various enzymatic reactions. nih.gov Similarly, infrared ion spectroscopy and online mass spectrometry are emerging as powerful methods for capturing and characterizing highly reactive intermediates, such as glycosyl cations or transient species in enzymatic catalysis, providing a template for how such elusive species could be studied in reactions involving this compound. nih.govnih.gov
Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio of ionized molecules, offering insights into molecular weight and structure through fragmentation patterns.
Fragmentation Analysis: In Electron Impact (EI) mass spectrometry, this compound undergoes characteristic fragmentation. The molecular ion [M]+• is often weak or absent. The fragmentation is dominated by cleavage of C-C and C-O bonds. Studies of ethyl and isopropyl esters reveal the formation of key rearrangement ions. cdnsciencepub.comcapes.gov.br One such process involves the transfer of a hydrogen from the alkoxy group to form a protonated propanoic acid ion (R₁COOH⁺). Another involves the transfer of two hydrogens to form a di-protonated species [R₁C(OH)₂]⁺. cdnsciencepub.comcapes.gov.br
| m/z | Relative Intensity (Typical) | Proposed Fragment Ion | Reference |
|---|---|---|---|
| 117 | Low | [M+H]⁺ (Protonated Molecule, CI) | nih.gov |
| 101 | Low | [M-CH₃]⁺ | gatech.edu |
| 75 | High | [CH₃CH₂C(OH)₂]⁺ or [M-C₃H₅]⁺ | nih.govcdnsciencepub.com |
| 57 | Very High (Base Peak) | [CH₃CH₂CO]⁺ (Propionyl cation) | nih.govgatech.edu |
| 43 | High | [CH(CH₃)₂]⁺ (Isopropyl cation) | gatech.edu |
| 29 | High | [CH₃CH₂]⁺ (Ethyl cation) | nih.gov |
Isotope Studies: Isotopic labeling is a powerful technique used in conjunction with mass spectrometry or NMR to trace the path of atoms through a reaction, thereby elucidating mechanisms. In the context of this compound, studies have used isopropyl-d₆ labeled molecules to investigate the hydrogen transfer reactions that occur during mass spectral fragmentation. cdnsciencepub.comcapes.gov.br This research showed that for isopropyl esters, the formation of the R₁COOH⁺ ion involves the transfer of a methyl hydrogen, while the formation of the R₁C(OH)₂⁺ ion involves the transfer of two methyl hydrogens. cdnsciencepub.comcapes.gov.br This methodology is broadly applied in metabolic research and natural product discovery, where techniques like LC-IRMS (Isotope Ratio Mass Spectrometry) can determine ¹³C/¹²C ratios to trace metabolic pathways or confirm the origin of compounds. nih.govresearchgate.netuni-due.de
Q & A
Q. What experimental methodologies are recommended for synthesizing isopropyl propionate in controlled laboratory settings?
this compound can be synthesized via esterification of propionic acid with isopropyl alcohol, typically catalyzed by acid ion-exchange resins (e.g., Amberlyst 46) in batch or continuous reactors. Microreactors offer enhanced mass transfer and temperature control, enabling precise reaction optimization . For scalability, reactive distillation columns equipped with structured catalytic packing (e.g., Katapak SP-11) improve yield by integrating reaction and separation . Key parameters include molar ratio, catalyst loading, and residence time. Validate purity using gas chromatography (GC) or nuclear magnetic resonance (NMR).
Q. How can researchers characterize this compound’s physicochemical properties and purity?
Employ a combination of chromatographic and spectroscopic techniques:
- Thin-layer chromatography (TLC) with silica gel plates and toluene-methanol mobile phases (40:9.8 v/v) for rapid purity assessment .
- UV-VIS spectroscopy (e.g., at 246 nm) to confirm compound identity via spectral correlation .
- Gas chromatography-mass spectrometry (GC-MS) for quantification and impurity profiling. Ensure calibration with certified reference standards and report detection limits, precision, and recovery rates in line with ICH guidelines .
Q. What thermodynamic models are reliable for predicting this compound’s adsorption behavior in separation processes?
The Dubinin-Astakhov (DA) equation effectively predicts adsorption isotherms for esters like this compound on porous materials (e.g., ND-100 resin). Validate the model using equilibrium data at multiple temperatures (303–333 K) and compare experimental vs. predicted uptake curves. Include parameters like pore size distribution and surface affinity in simulations .
Advanced Research Questions
Q. How can computational fluid dynamics (CFD) optimize this compound synthesis in microreactors?
CFD models coupled with kinetic data enable the simulation of flow patterns, temperature gradients, and species concentration in microreactors. For example, Wang et al. (2022) validated CFD predictions against experimental conversion rates, identifying optimal Reynolds numbers (Re) to minimize axial dispersion . Use software like COMSOL or ANSYS Fluent to iteratively refine reactor geometry and operating conditions.
Q. What strategies resolve contradictions in kinetic data for this compound esterification?
Discrepancies in rate constants or activation energies often arise from inconsistent catalyst activity measurements or unaccounted mass transfer limitations. Mitigate these by:
- Conducting parametric sensitivity analysis to isolate dominant variables (e.g., acid concentration vs. temperature).
- Cross-validating data using multiple analytical techniques (e.g., in situ FTIR for real-time reaction monitoring).
- Applying statistical error propagation methods to quantify uncertainty in reported values .
Q. What mechanistic insights guide the design of selective catalysts for this compound production?
Acid-catalyzed esterification proceeds via a protonation-nucleophilic attack mechanism. Advanced studies combine isotopic labeling (e.g., deuterated propionic acid) with density functional theory (DFT) to map transition states. Experimental kinetic isotope effects (KIE) and computational activation barriers help identify rate-limiting steps. For heterogeneous catalysis, characterize active sites using X-ray photoelectron spectroscopy (XPS) or temperature-programmed desorption (TPD) .
Methodological Considerations
- Experimental Design : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses, e.g., "Does a microreactor (I) yield higher this compound purity (O) than batch reactors (C) within 30-minute residence times (T)?" .
- Data Reporting : Adhere to journal guidelines (e.g., Reviews in Analytical Chemistry) for detailed methods, statistical rigor, and supplementary data submission .
- Ethical Compliance : Document chemical sourcing, safety protocols, and environmental impact assessments in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
